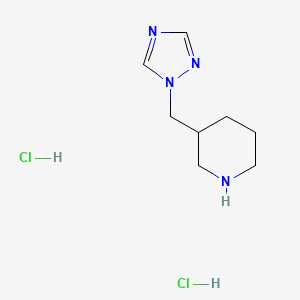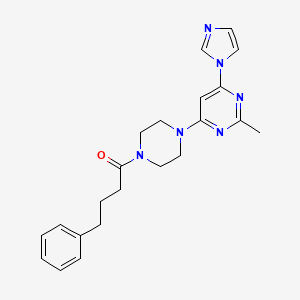
Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, synthesis, and chemical properties. These insights can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related piperidine compounds often involves multi-step reactions, starting from basic piperidone structures. For example, an efficient synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, was developed from 1-benzylpiperidin-4-one, involving Strecker-type condensation, selective hydrolysis, and N-acylation steps . Similarly, the synthesis of morphine fragments with piperidine structures also involves multiple steps, including the modification of the piperidine nitrogen position . These methods could potentially be adapted for the synthesis of "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate."
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray crystallography and computational methods such as density functional theory (DFT) are commonly used to determine and predict the molecular geometry and conformation . For instance, the crystal structure of a novel quinolinone derivative with a piperidinyl moiety was studied, revealing intermolecular interactions that could influence its biological activity . These techniques could be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including redox processes, as seen in the study of metal complexes derived from 4-methyl-piperidine-carbodithioate . The reactivity of such compounds is influenced by their molecular structure, as indicated by frontier molecular orbital analysis. Understanding the chemical reactivity of "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate" would require similar analyses.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, fluorescence, and thermal stability, are important for their practical applications. For example, some piperidine-carbodithioate complexes exhibit fluorescence and specific thermal degradation patterns . Theoretical calculations, including HOMO-LUMO and MEP analyses, provide insights into the electronic properties and reactivity of these compounds . These properties would need to be characterized for "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate" to understand its potential applications.
Case Studies
Several of the papers discuss the biological activities of piperidine derivatives, which can serve as case studies for the potential applications of the compound . For instance, certain piperidine analogs have been shown to possess analgetic agonism , act as opioid antagonists , and exhibit anti-angiogenic and DNA cleavage activities . These studies highlight the diverse pharmacological potential of piperidine derivatives, which could extend to "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate."
Wissenschaftliche Forschungsanwendungen
Discovery and Optimization
Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate derivatives have been the focus of various studies aimed at discovering and optimizing inhibitors with specific targets. For instance, the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlights the critical role of specific functional groups for potency and selectivity, emphasizing the importance of phenyl group substitution for reducing clearance and improving oral exposure (R. K. Thalji et al., 2013).
Structural Analysis
X-ray diffraction studies have provided insights into the absolute configuration of related compounds, such as the determination of (3S,4R) and (3S,4S) configurations in derivatives of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide, contributing to the understanding of molecular geometry essential for synthesis and application in drug development (O. Peeters, N. Blaton, & C. J. Ranter, 1994).
Synthesis and Application in Glycosylation
The synthesis of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside for use in glycosylation reactions illustrates the effect of fluorine substituents on glycosylation stereoselectivity. This research expands the toolbox for synthetic chemistry, providing new pathways for constructing complex molecules with potential therapeutic applications (D. Crich & O. Vinogradova, 2007).
Neuroinflammation Imaging
In the realm of neurology, specific derivatives have been developed as PET radiotracers for imaging reactive microglia and disease-associated microglia, contributing significantly to the understanding of neuroinflammation in vivo. This development offers a noninvasive tool for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (A. Horti et al., 2019).
Brain-Specific Delivery Systems
Evaluating radioiodinated phenylamines attached to dihydropyridine carriers has demonstrated the potential for brain-specific delivery of radiopharmaceuticals, indicating a novel approach for measuring cerebral blood perfusion and enhancing the delivery of therapeutic agents across the blood-brain barrier (M. Tedjamulia, P. C. Srivastava, & F. F. Knapp, 1985).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl 4-[[[4-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c22-21(23,24)16-6-8-17(9-7-16)26-19(28)25-14-15-10-12-27(13-11-15)20(29)30-18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHJKFGAKJRGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


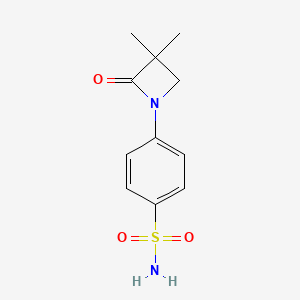

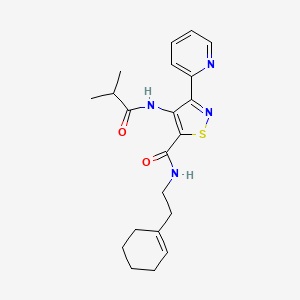
![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)
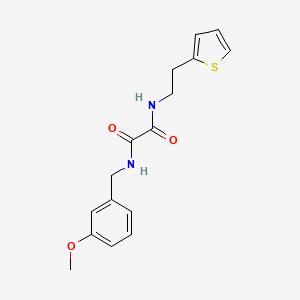
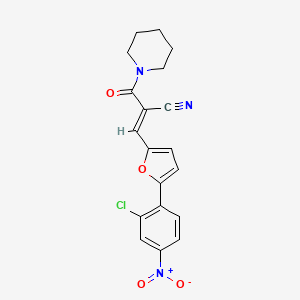
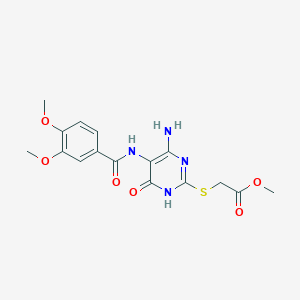
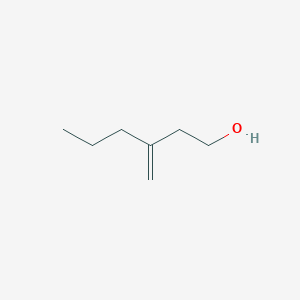
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
